Cas no 6455-31-8 (5-Phenylisoxazol-3-amine)
5-Phenylisoxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolamine,5-phenyl-
- 3-Amino-5-phenylisoxazole
- 5-Phenyl-1,2-oxazol-3-amine
- 5-PHENYLISOXAZOL-3-AMINE
- Isoxazole, 3-amino-5-phenyl-
- 5-phenyl-3-aminoisoxazole
- MFCD00956896
- EN300-65565
- 5-phenyl-isoxazol-3-ylamine
- CHEMBL3276961
- SCHEMBL1013006
- AKOS012111187
- Z1020945160
- 3-Isoxazolamine, 5-phenyl-
- BS-13712
- CS-0104853
- 3-Amino-5-phenylisoxazol
- 6455-31-8
- 5-Phenylisoxazol-3-amine, AldrichCPR
- D76491
- 3-Isoxazolamine,5-phenyl-(9CI)
- YZEWHEPWBIADPY-UHFFFAOYSA-N
- DB-331087
- 5-Phenylisoxazol-3-amine
-
- MDL: MFCD00956896
- Inchi: 1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
- InChI Key: YZEWHEPWBIADPY-UHFFFAOYSA-N
- SMILES: O1C(=CC(N)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52A^2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 379.3±30.0 °C at 760 mmHg
- Flash Point: 183.2±24.6 °C
- PSA: 52.05
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-Phenylisoxazol-3-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Phenylisoxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0178-1G |
5-Phenylisoxazol-3-amine |
6455-31-8 | 1g |
¥3719.09 | 2023-11-12 | ||
| Chemenu | CM191337-1g |
5-phenylisoxazol-3-amine |
6455-31-8 | 95% | 1g |
$*** | 2023-05-30 | |
| TRC | P400150-50mg |
5-Phenylisoxazol-3-amine |
6455-31-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400150-100mg |
5-Phenylisoxazol-3-amine |
6455-31-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400150-500mg |
5-Phenylisoxazol-3-amine |
6455-31-8 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-65565-0.05g |
5-phenyl-1,2-oxazol-3-amine |
6455-31-8 | 95.0% | 0.05g |
$39.0 | 2025-03-21 | |
| Enamine | EN300-65565-0.1g |
5-phenyl-1,2-oxazol-3-amine |
6455-31-8 | 95.0% | 0.1g |
$59.0 | 2025-03-21 | |
| Enamine | EN300-65565-0.25g |
5-phenyl-1,2-oxazol-3-amine |
6455-31-8 | 95.0% | 0.25g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-65565-0.5g |
5-phenyl-1,2-oxazol-3-amine |
6455-31-8 | 95.0% | 0.5g |
$131.0 | 2025-03-21 | |
| Enamine | EN300-65565-1.0g |
5-phenyl-1,2-oxazol-3-amine |
6455-31-8 | 95.0% | 1.0g |
$168.0 | 2025-03-21 |
5-Phenylisoxazol-3-amine Suppliers
5-Phenylisoxazol-3-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5-Phenylisoxazol-3-amine
Introduction to 5-Phenylisoxazol-3-amine (CAS No: 6455-31-8)
5-Phenylisoxazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 6455-31-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole class, characterized by a five-membered ring containing an oxygen atom and an amine functional group. The presence of a phenyl substituent at the 5-position enhances its structural complexity and potential biological activity, making it a valuable scaffold for drug discovery.
The structure of 5-Phenylisoxazol-3-amine consists of an isoxazole core fused with a phenyl ring, with an amine group attached to the 3-position of the isoxazole ring. This arrangement contributes to its unique electronic and steric properties, which are critical for interactions with biological targets. The compound's molecular formula is C₈H₇NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
In recent years, 5-Phenylisoxazol-3-amine has been studied for its potential pharmacological properties. Isoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amine group in this compound can participate in hydrogen bonding and ionic interactions with biological molecules, while the phenyl ring provides hydrophobicity and modulates binding affinity. These features make it an attractive candidate for further exploration in drug development.
One of the most compelling aspects of 5-Phenylisoxazol-3-amine is its role as a building block in synthesizing more complex pharmacophores. Researchers have utilized this compound to develop novel analogs with enhanced efficacy and reduced toxicity. For instance, modifications at the 5-position or the amine group can lead to derivatives with improved solubility or target specificity. Such structural modifications are essential for optimizing drug candidates for clinical use.
Recent studies have highlighted the pharmacological potential of 5-Phenylisoxazol-3-amine in addressing various therapeutic challenges. In particular, its derivatives have shown promise in inhibiting enzymes involved in cancer progression. The isoxazole core interacts with key biological pathways, such as those involving kinases and transcription factors, while the phenyl group enhances binding stability. These interactions have been investigated through both computational modeling and experimental validation.
The synthesis of 5-Phenylisoxazol-3-amine typically involves multi-step organic reactions, starting from readily available precursors like phenylacetic acid or benzoylacetonitrile. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical studies and industrial applications.
From a medicinal chemistry perspective, 5-Phenylisoxazol-3-amine exemplifies the importance of heterocyclic compounds in drug design. The integration of different functional groups into a single molecular framework allows for fine-tuning of biological activity. This flexibility has led to the discovery of several lead compounds that are now being evaluated in clinical trials. The compound's versatility underscores its significance as a chemical entity in modern pharmaceutical research.
The biological evaluation of 5-Phenylisoxazol-3-amine has revealed several interesting properties. In vitro assays have demonstrated its ability to modulate enzyme activity and cell signaling pathways relevant to diseases such as cancer and inflammation. Additionally, preclinical studies in animal models have shown promising results regarding its safety profile and therapeutic efficacy. These findings support further investigation into its potential as a drug candidate.
As research continues to advance, the role of 5-Phenylisoxazol-3-amine is expected to expand beyond traditional therapeutic applications. Its unique structural features make it suitable for developing drugs targeting emerging diseases or resistant pathogens. Furthermore, green chemistry principles are being applied to optimize synthetic routes, ensuring sustainability in drug production. Such innovations align with global efforts to improve healthcare outcomes while minimizing environmental impact.
In conclusion, 5-Phenylisoxazol-3-amine (CAS No: 6455-31-8) is a structurally fascinating compound with significant potential in pharmaceutical applications. Its combination of an isoxazole core and phenyl substituent offers diverse biological activities and synthetic versatility. Ongoing research continues to uncover new ways this compound can be utilized to address unmet medical needs. As scientific understanding evolves, so too will the applications of this remarkable chemical entity.
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